
2-Phenylamino-pyridin-2-ylacetonitril
Übersicht
Beschreibung
Phenylamino-pyridin-2-yl-acetonitrile is an organic compound with the molecular formula C13H11N3. It is known for its unique structure, which combines a phenyl group, an amino group, and a pyridine ring with an acetonitrile group.
Wissenschaftliche Forschungsanwendungen
Phenylamino-pyridin-2-yl-acetonitrile has several applications in scientific research:
Wirkmechanismus
Target of Action
Phenylamino-pyridin-2-yl-acetonitrile, also known as 2-anilino-2-pyridin-2-ylacetonitrile, primarily targets protoporphyrinogen oxidase (PPO) . PPO is an enzyme involved in the biosynthesis of chlorophyll and heme, making it a crucial target for herbicidal activity .
Mode of Action
The compound acts as a PPO inhibitor . It binds to the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme . This inhibition disrupts the normal functioning of the target organisms, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting PPO, the compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of protoporphyrinogen. When exposed to light, protoporphyrinogen generates reactive oxygen species, causing lipid peroxidation and cell membrane damage, ultimately leading to cell death .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its chemical structure, lipophilicity, and molecular weight .
Result of Action
The inhibition of PPO by Phenylamino-pyridin-2-yl-acetonitrile leads to the death of the target organisms. This is due to the disruption of chlorophyll and heme biosynthesis, which are essential for the survival and growth of these organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylamino-pyridin-2-yl-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with trimethylsilyl cyanide and aniline . The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for phenylamino-pyridin-2-yl-acetonitrile are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylamino-pyridin-2-yl-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .
Vergleich Mit ähnlichen Verbindungen
Phenylamino-pyridin-2-yl-acetonitrile can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a pyridine ring and exhibit similar biological activities.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry.
Phenylamino-pyridin-2-yl-acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-anilino-2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-13(12-8-4-5-9-15-12)16-11-6-2-1-3-7-11/h1-9,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPRBCNEOGYFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378043 | |
| Record name | Phenylaminopyridin-2-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-98-5 | |
| Record name | α-(Phenylamino)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylaminopyridin-2-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





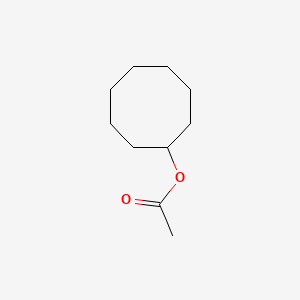
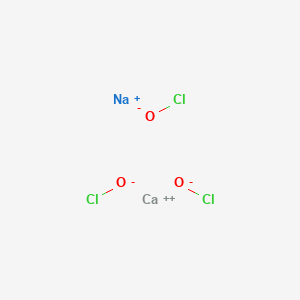
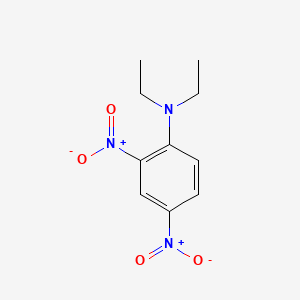


![[2-(N-Ethylanilino)ethyl]trimethylammonium chloride](/img/structure/B1620442.png)
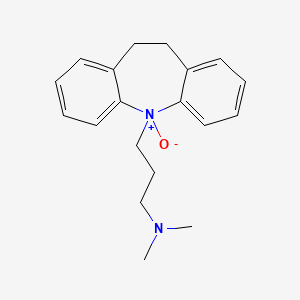
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methylphenyl)azo]-](/img/structure/B1620445.png)
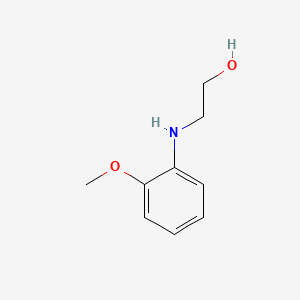

![N-[4,8-dihydroxy-5-[(4-methoxybenzoyl)amino]-9,10-dioxoanthracen-1-yl]-4-methoxybenzamide](/img/structure/B1620449.png)
